1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its diverse pharmacological activities, adds to the compound’s significance.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11-5-7(3-10-11)12-4-6(9(14)15)2-8(12)13/h3,5-6H,2,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKYILQRNRLEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a cycloaddition reaction involving hydrazine and an α,β-unsaturated carbonyl compound . The pyrrolidine ring can then be formed through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization processes. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.
1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxylic acid: Differs in the position of the carboxylic acid group.
Uniqueness
1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the pyrazole and pyrrolidine rings provides a versatile scaffold for further chemical modifications and applications .
Biological Activity
1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for further investigation.
Structural Information
The molecular formula of this compound is . The compound features a pyrazole ring and a pyrrolidine structure, which are known to influence its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₃ |
| SMILES | CN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
| InChI | InChI=1S/C9H11N3O3/c1-11-5-7(3-10-11)... |
| InChIKey | HZKYILQRNRLEFR-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, indicating that modifications to the core structure could enhance anticancer efficacy.
Key Findings:
- Compounds bearing specific substituents showed reduced cell viability in cancer cell lines.
- The activity was compared against standard chemotherapeutic agents like cisplatin, with some derivatives demonstrating comparable or superior effects .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have been screened for antimicrobial activity against multidrug-resistant bacterial strains. The results indicated variable effectiveness, with some compounds showing promising activity against Gram-positive pathogens.
Research Highlights:
- Screening against WHO-priority pathogens revealed that certain derivatives exhibited antimicrobial properties, while others did not show significant activity (MIC > 128 µg/mL) .
- Structure-dependent variations in activity were noted, suggesting that specific modifications could enhance antimicrobial efficacy.
Case Studies
Several studies have focused on the synthesis and evaluation of 5-oxopyrrolidine derivatives, including those related to this compound. These studies typically employ in vitro models to assess both anticancer and antimicrobial activities.
Example Study Overview
A comparative study evaluated various 5-oxopyrrolidine derivatives:
| Compound ID | Anticancer Activity (A549 Cell Line) | Antimicrobial Activity (S. aureus) |
|---|---|---|
| Compound A | IC50 = 20 µM | MIC = 32 µg/mL |
| Compound B | IC50 = 50 µM | MIC = >128 µg/mL |
| Compound C | IC50 = 15 µM | MIC = 16 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
